molecular formula C8H6N4O2 B2778653 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid CAS No. 1546770-27-7

5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid

Cat. No.: B2778653
CAS No.: 1546770-27-7
M. Wt: 190.162
InChI Key: ZOXXKUAVGLLRNF-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic organic compound that features both a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of pyridine-2-carboxylic acid with hydrazine derivatives can lead to the formation of the triazole ring through cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-based synthesis techniques, where the reactants are dissolved in suitable solvents and subjected to controlled temperature and pressure conditions to optimize yield and purity. Solvent-free methods and microwave-assisted synthesis are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through inhibition of enzymes, modulation of receptor activity, and interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes and its potential therapeutic applications make it a valuable compound in various research domains .

Properties

IUPAC Name

5-(1,2,4-triazol-1-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)7-2-1-6(3-10-7)12-5-9-4-11-12/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXXKUAVGLLRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N2C=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546770-27-7
Record name 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid
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